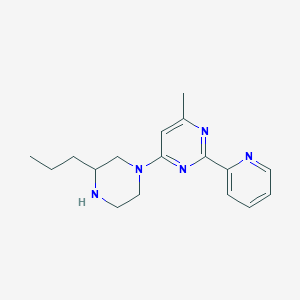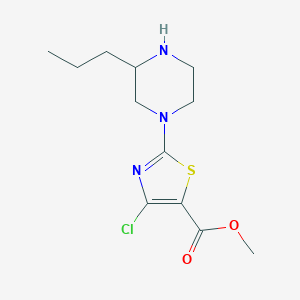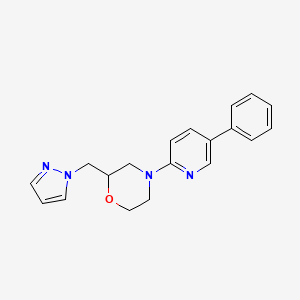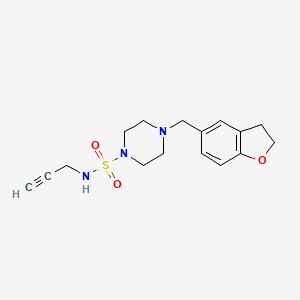
4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a suitable pyrimidine derivative can be reacted with a pyridine derivative in the presence of a base to form the desired compound. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol, with catalysts like glacial acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Thioglycoside derivatives: Compounds with similar cytotoxic activities against cancer cell lines.
Uniqueness
4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrimidine ring with a pyridine ring and a piperazine moiety makes it a versatile scaffold for drug development and other applications.
Propiedades
IUPAC Name |
4-methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-3-6-14-12-22(10-9-18-14)16-11-13(2)20-17(21-16)15-7-4-5-8-19-15/h4-5,7-8,11,14,18H,3,6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRHAVQRUBUKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C2=NC(=NC(=C2)C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Propan-2-yl-1,3-thiazol-5-yl)-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6982607.png)
![4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B6982612.png)
![2-Cyclopentylidene-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B6982617.png)
![N,N-dipropyl-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B6982638.png)
![[1-Benzyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]piperidin-4-yl]methanol](/img/structure/B6982660.png)
![2-[[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]methyl]pyrazine](/img/structure/B6982661.png)



![5-[5-(2-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B6982698.png)
![[2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol](/img/structure/B6982702.png)
![3-tert-butylsulfonyl-N-[(2-methylfuran-3-yl)methyl]propane-1-sulfonamide](/img/structure/B6982703.png)
![2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methylimidazole](/img/structure/B6982711.png)
![N-[(1-propan-2-ylcyclopropyl)methyl]-4-(prop-2-ynylsulfamoyl)piperazine-1-carboxamide](/img/structure/B6982715.png)
